molecular formula C24H26N2O2S B15028680 (5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B15028680
M. Wt: 406.5 g/mol
InChI Key: HMEBDXRTUJARBV-JWGURIENSA-N
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Description

(5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxybenzylidene group, a cyclohexyl group, and a thioxoimidazolidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzyloxybenzylidene intermediate, followed by its reaction with a cyclohexyl derivative and subsequent cyclization to form the thioxoimidazolidinone core. Common reagents used in these reactions include benzyl bromide, cyclohexylamine, and thiourea. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the benzyloxy group.

Scientific Research Applications

(5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The benzyloxybenzylidene group is believed to play a crucial role in binding to target proteins or enzymes, modulating their activity. The thioxoimidazolidinone core may contribute to the compound’s stability and reactivity, enhancing its overall biological activity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)benzonitrile: This compound shares the benzyloxybenzylidene group but lacks the cyclohexyl and thioxoimidazolidinone components.

    4-(benzyloxy)-N’-(3-(benzyloxy)benzylidene)benzohydrazide: Similar in structure but with different functional groups and a hydrazide core.

    4-benzyl-N-(4-(benzyloxy)benzylidene)-1-piperazinamine: Contains the benzyloxybenzylidene group but with a piperazine core.

Uniqueness

(5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one is unique due to its combination of the benzyloxybenzylidene group, cyclohexyl group, and thioxoimidazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-1-methyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C24H26N2O2S/c1-25-22(23(27)26(24(25)29)20-10-6-3-7-11-20)16-18-12-14-21(15-13-18)28-17-19-8-4-2-5-9-19/h2,4-5,8-9,12-16,20H,3,6-7,10-11,17H2,1H3/b22-16-

InChI Key

HMEBDXRTUJARBV-JWGURIENSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)N(C1=S)C4CCCCC4

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N(C1=S)C4CCCCC4

Origin of Product

United States

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